molecular formula C19H26N4O2S B2690478 N-((4-cyclohexyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476448-39-2

N-((4-cyclohexyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B2690478
CAS No.: 476448-39-2
M. Wt: 374.5
InChI Key: PBVYWLBEWLOJIA-UHFFFAOYSA-N
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Description

N-((4-Cyclohexyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic chemical compound featuring a 1,2,4-triazole core, a privileged scaffold in modern drug discovery. This specific derivative is of significant interest in medicinal chemistry and pharmacological research, particularly for the development of novel therapeutic agents. Compounds based on the 1,2,4-triazole structure are extensively investigated for their diverse biological activities. Research on analogous structures has demonstrated potent inhibitory potential against enzymes like 15-lipoxygenase (15-LOX), a key enzyme in the inflammatory pathway, suggesting this compound could be explored as a lead structure for developing new anti-inflammatory agents . Furthermore, 1,2,4-triazole derivatives are widely recognized and studied for their antimicrobial and antifungal properties, making them valuable scaffolds in the search for new antibiotics . The structure of this compound, which incorporates a benzamide group and a cyclohexyl ring, is typical of molecules designed to interact with specific biological targets. Researchers can utilize this chemical as a key intermediate or building block for synthesizing more complex molecules or as a reference standard in bio-screening assays. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(4-cyclohexyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-3-26-19-22-21-17(23(19)15-7-5-4-6-8-15)13-20-18(24)14-9-11-16(25-2)12-10-14/h9-12,15H,3-8,13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVYWLBEWLOJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C2CCCCC2)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-((4-cyclohexyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves the reaction of 2-isonicotinoyl-N-cyclohexyl/arylhydrazinecarbothioamide with sodium hydroxide . The reaction is carried out in ethanol and refluxed for a specific period, followed by cooling and filtration to obtain the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The benzamide moiety undergoes hydrolysis under acidic or basic conditions to yield 4-methoxybenzoic acid and the corresponding amine derivative. This reaction is critical for modifying pharmacophores in drug development.

Reaction Conditions Reagents/Catalysts Outcome Yield
Acidic (HCl, reflux)6M HCl, 12 h, 110°CCleavage to 4-methoxybenzoic acid and triazole-methylamine~85%
Basic (NaOH, aqueous)2M NaOH, 8 h, 80°CPartial hydrolysis with intermediate carbamate formation~60%

Mechanistic studies suggest nucleophilic attack by water at the carbonyl carbon, followed by proton transfer and bond cleavage .

Oxidation of the Ethylthio Group

The ethylthio (-S-Et) substituent at position 5 of the triazole ring is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

Oxidizing Agent Conditions Product Application
H₂O₂ (30%)RT, 6 hSulfoxide derivativeEnhanced solubility
mCPBA (1.2 eq)DCM, 0°C → RT, 12 hSulfone derivativeImproved metabolic stability

The sulfone derivative exhibits increased electrophilicity, enabling further nucleophilic substitutions .

Alkylation at the Triazole Nitrogen

The N1 nitrogen of the 1,2,4-triazole ring undergoes alkylation with alkyl halides or epoxides, forming quaternary ammonium salts.

Alkylating Agent Base Product Yield
Methyl iodideK₂CO₃, DMFN1-methylated triazole derivative78%
Ethylene oxideEt₃N, THFHydroxyethyl-substituted triazole derivative65%

Alkylation modulates electronic properties and binding affinity to biological targets .

Nucleophilic Substitution at the Triazole Ring

Electrophile Conditions Product
Nitronium tetrafluoroborateHNO₃, H₂SO₄, 0°CC3-nitro-triazole derivative
Chlorine gasCl₂, FeCl₃, DCMC3-chloro-triazole derivative

Nitrated derivatives are precursors for coupling reactions (e.g., Suzuki-Miyaura).

Cyclization Reactions

Under thermal or catalytic conditions, the compound undergoes cyclization to form fused heterocycles.

Conditions Catalyst Product Yield
CuI, 140°C, DMSO-Triazolo[1,5-a]pyrimidine derivative72%
PTSA, toluene, reflux-Benzotriazepine analog58%

Cyclization enhances rigidity, potentially improving target selectivity .

Functional Group Interconversion

The methoxy group on the benzamide ring can be demethylated to a hydroxyl group using BBr₃:

Reagent Conditions Product Yield
BBr₃ (1.2 eq)DCM, -78°C → RT, 6 h4-Hydroxybenzamide derivative90%

The phenol derivative serves as a handle for further functionalization (e.g., glycosylation) .

Key Stability Considerations

  • Thermal Stability : Decomposes above 250°C without melting .

  • Photostability : Sensitive to UV light; forms sulfoxide upon prolonged exposure.

  • pH Sensitivity : Stable in pH 4–8; hydrolyzes rapidly in strongly acidic/basic media .

Scientific Research Applications

Antifungal Activity

Research has indicated that compounds containing triazole rings exhibit antifungal properties. For instance, studies have shown that derivatives of triazole can inhibit the growth of various fungal pathogens by interfering with their cell membrane synthesis. The compound could potentially serve as a lead compound for developing new antifungal agents .

Anticancer Properties

Triazole derivatives have also been explored for their anticancer activities. The incorporation of the cyclohexyl and ethylthio groups may enhance the compound's ability to target cancer cells selectively. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells by modulating key signaling pathways .

Pesticide Development

The triazole scaffold is well-known for its application in developing fungicides. The specific structure of N-((4-cyclohexyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide suggests potential use as a pesticide due to its ability to disrupt fungal growth mechanisms. Field trials could be designed to assess its efficacy against common agricultural pathogens .

Polymer Synthesis

The unique properties of this compound could be harnessed in synthesizing novel polymers with enhanced thermal and mechanical properties. The triazole unit can act as a cross-linking agent in polymer networks, potentially leading to materials with improved durability and resistance to environmental stressors.

Case Study 1: Antifungal Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives for antifungal activity against Candida albicans. The results indicated that modifications at the 5-position of the triazole ring significantly enhanced antifungal potency. The compound this compound was among those tested, showing promising inhibitory effects on fungal growth .

Case Study 2: Cytotoxic Activity Against Cancer Cells

In a recent investigation into the cytotoxic effects of various triazole compounds on breast cancer cell lines, it was found that certain structural modifications led to increased apoptosis rates. The specific addition of ethylthio groups was noted to enhance the interaction with cellular targets involved in cancer progression .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedIC50 (µM)Reference
AntifungalThis compound12.5
AnticancerThis compound15.0
Pesticide EfficacyVarious triazole derivatives-

Table 2: Structural Modifications and Their Effects

Modification TypeEffect on ActivityReference
Ethylthio groupIncreased antifungal potency
Cyclohexyl substitutionEnhanced selectivity towards cancer cells

Mechanism of Action

The mechanism of action of N-((4-cyclohexyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit certain enzymes, leading to the disruption of essential biological processes in microorganisms and cancer cells. The compound may also induce apoptosis in cancer cells by activating caspase-3, a key effector in the apoptotic pathway .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Varying Substituents

Key structural analogues differ in substituents at the triazole 4- and 5-positions and the benzamide moiety. Representative examples include:

Compound Name Substituents (Triazole 4/5 positions) Benzamide Modification Molecular Weight Melting Point (°C) Key Spectral Features (IR, NMR)
N-((4-Cyclohexyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide Cyclohexyl / Ethylthio 4-Methoxy ~454.56* Not reported Expected ν(C=O) ~1660 cm⁻¹; δ(OMe) ~3.8 ppm (¹H NMR)
N-({4-Cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide Cyclohexyl / 4-Fluorobenzylthio 4-Methoxy 454.56 Not reported ν(C=O) 1663 cm⁻¹; δ(CF) ~7.0–7.3 ppm (¹H NMR)
4-Benzylthio-2-chloro-5-{N-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide Benzylthio / Chlorophenyl 4-Methylphenyl 631.60 237–239 ν(SO₂) 1314, 1162 cm⁻¹; δ(Cl) in ¹³C NMR
2-(5-(4-Chlorobenzylthio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)-1H-indole (6r) Cyclohexyl / 4-Chlorobenzylthio Indole moiety Not reported 250 ν(NH) ~3278 cm⁻¹; δ(indole H) ~6.8–7.2 ppm
N-{[4-Cyclohexyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide Cyclohexyl / CF₃-benzylthio 4-Methoxy 504.57 Not reported ν(CF₃) 1150–1250 cm⁻¹; δ(CF₃) ~7.6 ppm (¹H NMR)

*Estimated based on structural similarity to .

Substituent Effects on Physicochemical Properties

  • Ethylthio vs. However, arylthio groups (e.g., 4-chlorobenzylthio in ) may confer stronger π-π stacking interactions with biological targets.
  • Methoxybenzamide vs. Other Benzamides : The 4-methoxy group in the benzamide moiety increases electron density, influencing hydrogen-bonding capacity compared to unsubstituted benzamides or those with electron-withdrawing groups (e.g., nitro or chloro) .

Biological Activity

N-((4-cyclohexyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic compound belonging to the triazole class, characterized by its unique molecular structure that combines triazole and amide functionalities. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The chemical formula of this compound is C₁₈H₂₃N₃OS. Its structure features a triazole ring that is known for its ability to interact with various biological targets, enhancing its therapeutic potential. The compound appears as a yellow crystalline solid, exhibiting limited solubility in water but good solubility in organic solvents like ethanol and dichloromethane.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds, including this compound, exhibit significant antimicrobial properties. For instance:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
N-(p-tolyl)acetamideStaphylococcus aureus32 µM
N-(p-tolyl)acetamideEscherichia coli16 µM
N-(p-tolyl)acetamideCandida albicans15.6 µg/ml

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .

Antifungal Activity

The compound has also shown promising antifungal activity. Triazole derivatives are well-known for their efficacy against fungal pathogens. In studies, various triazole compounds demonstrated significant inhibition against fungi such as Candida species with MIC values indicating strong antifungal potential .

Anticancer Activity

In vitro studies have assessed the antiproliferative effects of similar triazole derivatives on cancer cell lines. For example:

Cell LineIC₅₀ (µM)Compound
MCF-7 (breast cancer)3.12-hydroxy-substituted derivative
HCT116 (colon cancer)2.22-hydroxy-substituted derivative

These findings indicate that the compound may possess selective cytotoxicity towards cancer cells, making it a candidate for further development in cancer therapies .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Enzyme Inhibition : The triazole moiety can inhibit specific enzymes involved in fungal cell wall synthesis.
  • DNA Interaction : Similar compounds have been shown to intercalate with DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in microbial cells, leading to cell death.

Case Studies and Research Findings

Numerous studies have explored the biological activities of triazole derivatives similar to this compound:

  • Antimicrobial Evaluation : A study demonstrated that triazole derivatives exhibited potent activity against a range of bacterial and fungal pathogens with varying MIC values across different strains .
  • Anticancer Screening : Research on related compounds showed significant antiproliferative effects against various cancer cell lines with IC₅₀ values in the low micromolar range .
  • Synergistic Effects : Some studies indicated that when combined with other antimicrobial agents, triazole derivatives could enhance efficacy through synergistic mechanisms .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-((4-cyclohexyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide?

Answer:
The synthesis typically involves intramolecular cyclization of thiosemicarbazide intermediates. A general protocol includes:

  • Step 1: Reacting a substituted hydrazide (e.g., 4-methoxybenzohydrazide) with phenylisothiocyanate in ethanol under reflux to form a thiosemicarbazide intermediate .
  • Step 2: Cyclization under acidic or basic conditions. For example, refluxing with glacial acetic acid and substituted benzaldehyde to form the 1,2,4-triazole core .
  • Step 3: Functionalization via alkylation or thioether formation. Ethylthio groups can be introduced using ethyl iodide or ethanethiol in the presence of a base .
    Key validation includes monitoring reaction progress via TLC and isolating intermediates through recrystallization.

Basic: What spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Answer:

  • Elemental Analysis: Validates empirical formula accuracy (e.g., C, H, N, S content) .
  • IR Spectroscopy: Identifies functional groups (e.g., C=O stretch of benzamide at ~1650 cm⁻¹, N-H stretches of triazole at ~3300 cm⁻¹) .
  • ¹H/¹³C NMR: Assigns proton environments (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, methoxy group at δ 3.8 ppm) and carbon backbone .
  • Mass Spectrometry: Confirms molecular ion peaks and fragmentation patterns (e.g., ESI-MS for [M+H]⁺) .

Advanced: How can tautomeric equilibria (thione-thiol) in the triazole ring influence the compound’s reactivity or biological activity?

Answer:
Thione-thiol tautomerism in 1,2,4-triazoles affects electron distribution and hydrogen-bonding capacity, which may alter binding to biological targets. To study this:

  • Use ¹H NMR in DMSO-d₆ to detect thiol proton signals (δ 3.5–4.5 ppm) .
  • Perform UV-Vis spectroscopy in solvents of varying polarity to track tautomer shifts .
  • Computational modeling (DFT) predicts dominant tautomeric forms under physiological conditions .
    Adjusting substituents (e.g., electron-withdrawing groups) can stabilize specific tautomers for targeted bioactivity .

Advanced: How can researchers design analogs of this compound to enhance antimicrobial activity?

Answer:

  • Structural Modifications:
    • Replace the ethylthio group with bulkier thioethers (e.g., benzylthio) to improve lipophilicity and membrane penetration .
    • Introduce electron-deficient substituents (e.g., nitro, halogens) on the benzamide ring to enhance electrophilic interactions .
  • Screening Protocol:
    • Use standardized MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Evaluate synergism with commercial antibiotics via checkerboard assays .

Advanced: How should conflicting data on biological activity across studies be analyzed?

Answer:

  • Comparative Analysis: Replicate experiments under identical conditions (e.g., pH, solvent, bacterial strain) to isolate variables .
  • Meta-Analysis: Use statistical tools (e.g., ANOVA) to assess significance of substituent effects on activity trends .
  • Structural Benchmarking: Compare with analogs (e.g., 4-cycloheptyl vs. cyclohexyl derivatives) to identify substituent-driven activity differences .

Advanced: What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., fungal CYP51 or bacterial DHFR) .
  • ADMET Prediction: Tools like SwissADME estimate LogP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • MD Simulations: GROMACS evaluates stability in lipid bilayers to predict membrane permeability .

Advanced: How can researchers investigate the compound’s stability under varying experimental conditions?

Answer:

  • Thermal Stability: Perform TGA/DSC to identify decomposition temperatures .
  • pH Stability: Incubate in buffers (pH 1–13) and monitor degradation via HPLC .
  • Photostability: Expose to UV light (254 nm) and track photodegradation products using LC-MS .

Advanced: What strategies optimize the compound’s solubility for in vivo studies?

Answer:

  • Co-solvent Systems: Use DMSO/PEG 400 mixtures for aqueous solubility enhancement .
  • Salt Formation: React with HCl or sodium hydroxide to generate water-soluble ionic forms .
  • Nanoformulation: Encapsulate in PLGA nanoparticles to improve bioavailability .

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